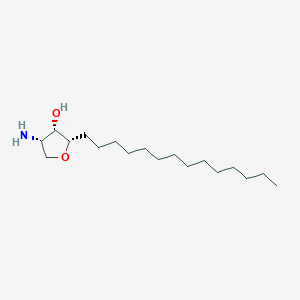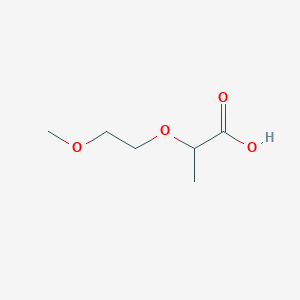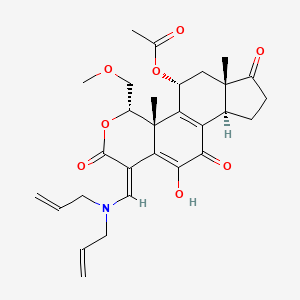![molecular formula C14H20ClN3O10S2 B1242421 (4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242421.png)
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate
Übersicht
Beschreibung
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups like methylsulfonyl, chloroethyl, carbazic acid, nitro, and dimethoxybenzyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester typically involves multiple steps:
Formation of the Carbazic Acid Core: This step may involve the reaction of a suitable carbazic acid precursor with methylsulfonyl chloride under basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced through a nucleophilic substitution reaction using a chloroethylating agent.
Attachment of the Nitro and Dimethoxybenzyl Ester Groups: These groups can be introduced through esterification and nitration reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from esters.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, it may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions may make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid benzyl ester
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 4,5-dimethoxybenzyl ester
Uniqueness
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is unique due to the presence of both nitro and dimethoxybenzyl ester groups. These functional groups may impart specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C14H20ClN3O10S2 |
|---|---|
Molekulargewicht |
489.9 g/mol |
IUPAC-Name |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate |
InChI |
InChI=1S/C14H20ClN3O10S2/c1-26-12-7-10(11(18(20)21)8-13(12)27-2)9-28-14(19)17(30(4,24)25)16(6-5-15)29(3,22)23/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
CZQOERNPUAAJFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)COC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C)[N+](=O)[O-])OC |
Synonyme |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((4,5-dimethoxy-2-nitrobenzyloxy)carbonyl)hydrazine 1,2-BmsClEt-DNCH |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
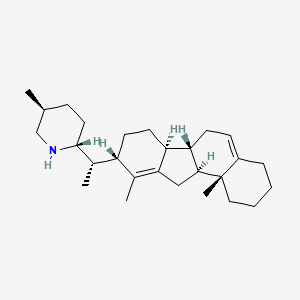
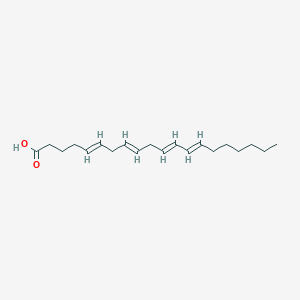
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
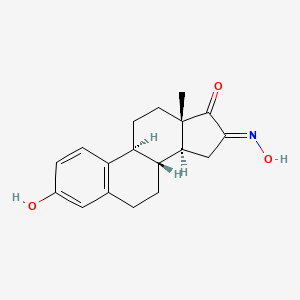
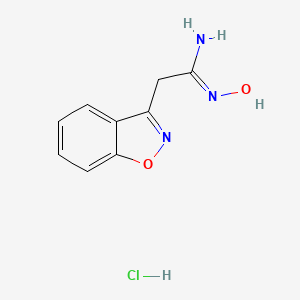
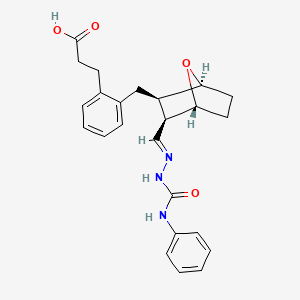
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
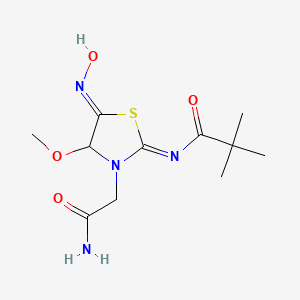
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)
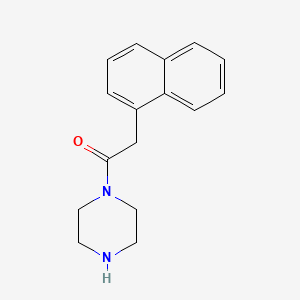
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)
